Zoldonrasib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H88F3N11O7 |

|---|---|

Molecular Weight |

1168.4 g/mol |

IUPAC Name |

(2S)-2-cyclopentyl-2-[(5S)-2-[(2R,3R)-3-cyclopropyl-1-methylaziridine-2-carbonyl]-2,7-diazaspiro[4.4]nonan-7-yl]-N-[(6S,8S,14S)-21-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-22-(2,2,2-trifluoroethyl)-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]acetamide |

InChI |

InChI=1S/C63H88F3N11O7/c1-39(82-5)52-47(30-44(33-67-52)72-25-23-71(24-26-72)42-14-15-42)55-48-32-61(2,3)38-84-60(81)49-11-8-20-77(69-49)58(79)50(31-45-34-73(27-28-83-45)43-16-17-51(46(48)29-43)76(55)37-63(64,65)66)68-57(78)54(40-9-6-7-10-40)74-21-18-62(35-74)19-22-75(36-62)59(80)56-53(70(56)4)41-12-13-41/h16-17,29-30,33,39-42,45,49-50,53-54,56,69H,6-15,18-28,31-32,34-38H2,1-5H3,(H,68,78)/t39-,45-,49-,50-,53+,54-,56+,62-,70?/m0/s1 |

InChI Key |

VKNNQJWNUPSOEK-VCAAAJMFSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=N1)N2CCN(CC2)C3CC3)C4=C5CC(COC(=O)[C@@H]6CCCN(N6)C(=O)[C@H](C[C@H]7CN(CCO7)C8=CC5=C(N4CC(F)(F)F)C=C8)NC(=O)[C@H](C9CCCC9)N1CC[C@@]2(C1)CCN(C2)C(=O)[C@H]1[C@H](N1C)C1CC1)(C)C)OC |

Canonical SMILES |

CC(C1=C(C=C(C=N1)N2CCN(CC2)C3CC3)C4=C5CC(COC(=O)C6CCCN(N6)C(=O)C(CC7CN(CCO7)C8=CC5=C(N4CC(F)(F)F)C=C8)NC(=O)C(C9CCCC9)N1CCC2(C1)CCN(C2)C(=O)C1C(N1C)C1CC1)(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Zoldonrasib's Mechanism of Action in KRAS G12D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zoldonrasib (RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation in its active, GTP-bound (RAS(ON)) state. This technical guide delineates the novel mechanism of action of this compound, presenting its unique tri-complex inhibitor strategy. The guide summarizes key preclinical and clinical data, provides an overview of relevant experimental methodologies, and visualizes the critical pathways and processes involved. While specific quantitative preclinical data on binding affinity and cellular potency have not been publicly disclosed in detail, this document compiles the currently available information to provide a comprehensive technical overview for the scientific community.

Introduction: The Challenge of Targeting KRAS G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[1] The substitution of glycine with aspartic acid at codon 12 results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival. Historically, the smooth surface of the RAS protein and its high affinity for GTP have rendered it "undruggable." While inhibitors targeting the KRAS G12C mutation have been developed by exploiting the mutant cysteine residue, the aspartic acid in KRAS G12D has posed a significant challenge for covalent targeting due to its low nucleophilicity.[1]

This compound emerges as a groundbreaking approach to this challenge, employing a novel mechanism to achieve selective and potent inhibition of KRAS G12D.

The Tri-Complex Mechanism of Action

This compound's unique mechanism of action is centered on the formation of a tri-complex involving the drug, the intracellular chaperone protein cyclophilin A (CypA), and the active KRAS G12D protein.[1]

-

Binding to Cyclophilin A: this compound first binds to CypA, an abundant intracellular protein.[1]

-

Formation of a Neo-Interface: The this compound-CypA complex creates a novel protein-protein interface that is specifically recognized by the GTP-bound, active conformation of KRAS G12D (KRAS G12D(ON)).[1]

-

Covalent Modification: This tri-complex formation positions the electrophilic warhead of this compound to form a covalent and irreversible bond with the aspartic acid residue at position 12 of KRAS G12D.[1]

This innovative "molecular glue" approach effectively circumvents the low intrinsic reactivity of the aspartate residue by using the tri-complex to catalyze the covalent reaction.[1] By targeting the active RAS(ON) state, this compound may also delay or prevent the development of resistance mechanisms that can arise from the reactivation of upstream signaling pathways.[2]

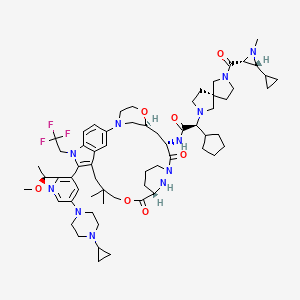

Caption: this compound's tri-complex mechanism of action.

Downstream Signaling Inhibition

By locking KRAS G12D in an inactive state, this compound effectively blocks its interaction with downstream effector proteins, leading to the suppression of key oncogenic signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway. This inhibition of downstream signaling is critical for its anti-tumor activity.

While specific quantitative data on the percentage of phosphorylated ERK (p-ERK) inhibition by this compound are not yet publicly available, preclinical studies have demonstrated suppression of this pathway.[3]

Caption: Inhibition of the MAPK signaling pathway by this compound.

Preclinical Efficacy

Preclinical studies have demonstrated that this compound drives deep and durable tumor regressions in various models of KRAS G12D-mutated cancers.[1] As a monotherapy, this compound has been shown to suppress tumor growth in animal models of pancreatic ductal adenocarcinoma (PDAC) and NSCLC.[3] Furthermore, preclinical data suggest that this compound may synergize with PD-1 inhibitors, indicating a potential for combination therapies.

In Vitro Cellular Activity

Specific IC50 values for this compound in a panel of KRAS G12D mutant cell lines have not been detailed in the reviewed public disclosures. This data is anticipated to be in the supplementary materials of the recently published Science paper, which was not accessible for this review.

Table 1: Preclinical In Vitro Efficacy of this compound (Illustrative)

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

|---|---|---|---|

| Data Not Publicly Available |

| | | | |

Clinical Data

This compound is currently being evaluated in a Phase 1 clinical trial (NCT06040541) in patients with advanced solid tumors harboring a KRAS G12D mutation.[4] Data from this trial, particularly in NSCLC and PDAC, were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025.[4][5]

Clinical Efficacy

This compound has demonstrated promising anti-tumor activity in heavily pre-treated patients.[4][5]

Table 2: Clinical Efficacy of this compound in KRAS G12D-Mutant Cancers

| Cancer Type | Patient Population | Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source(s) |

|---|---|---|---|---|---|

| NSCLC | Previously Treated (n=18) | 1200 mg QD | 61% | 89% | [4][5] |

| PDAC | Previously Treated | 1200 mg QD | 30% | 80% |[5][6] |

Safety and Tolerability

This compound has been generally well-tolerated, with most treatment-related adverse events (TRAEs) being low-grade.[4] The recommended Phase 2 dose (RP2D) has been established at 1200 mg once daily (QD).[4]

Table 3: Safety Profile of this compound (at 1200 mg QD in 90 patients)

| Adverse Event Category | Details | Source(s) |

|---|---|---|

| Most Common TRAEs (≥10%) | Nausea (39%), Diarrhea (24%), Vomiting (18%), Rash (12%) | [4] |

| Grade 3 TRAEs | 2% of patients | [4] |

| Grade 4 or 5 TRAEs | None reported | [4] |

| Dose Limiting Toxicities | None observed | [4] |

| Treatment Discontinuation due to TRAEs | Low incidence |[4] |

Experimental Protocols

Detailed experimental protocols specific to the characterization of this compound have not been made publicly available. However, based on standard methodologies for evaluating KRAS inhibitors, the following sections describe the principles of key assays that were likely employed.

Biochemical Assays for Binding Affinity and Kinetics

To determine the binding affinity and covalent modification rate of this compound, a combination of biophysical and biochemical assays would be necessary.

Representative Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To measure the association (k_on) and dissociation (k_off) rates of the initial non-covalent binding of the this compound-CypA complex to KRAS G12D, and to determine the binding affinity (K_D).

-

Materials:

-

Purified, recombinant human KRAS G12D protein (loaded with a non-hydrolyzable GTP analog, e.g., GMP-PNP).

-

Purified, recombinant human Cyclophilin A.

-

This compound.

-

SPR instrument and sensor chips (e.g., CM5).

-

Amine coupling kit for protein immobilization.

-

Running buffer (e.g., HBS-EP+).

-

-

Methodology:

-

Immobilize KRAS G12D onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of the pre-formed this compound-CypA complex in running buffer.

-

Inject the this compound-CypA complex solutions over the immobilized KRAS G12D surface and a reference surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between cycles.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

-

Cellular Assays for Target Engagement and Downstream Signaling

Representative Protocol: Western Blot for p-ERK Inhibition

-

Objective: To quantify the inhibition of KRAS-mediated downstream signaling by measuring the levels of phosphorylated ERK (p-ERK) in KRAS G12D mutant cells treated with this compound.

-

Materials:

-

KRAS G12D mutant cancer cell line (e.g., from pancreatic or lung cancer).

-

Cell culture reagents.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Methodology:

-

Seed KRAS G12D mutant cells in multi-well plates and allow them to adhere.

-

Treat cells with a range of this compound concentrations for a specified time.

-

Lyse the cells and quantify total protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-p-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe for total ERK1/2 and a loading control to normalize the data.

-

Quantify band intensities to determine the percentage of p-ERK inhibition at each this compound concentration.

-

Caption: A generalized workflow for Western blot analysis of p-ERK inhibition.

Conclusion

This compound represents a significant advancement in the field of targeted oncology, offering a novel and potent strategy for inhibiting the historically challenging KRAS G12D mutation. Its unique tri-complex mechanism, which leverages the intracellular chaperone CypA to covalently modify the active form of KRAS G12D, distinguishes it from previous KRAS inhibitors. Early clinical data are highly encouraging, demonstrating substantial anti-tumor activity and a manageable safety profile in patients with KRAS G12D-mutated cancers. As further data from ongoing and future clinical trials become available, the full therapeutic potential of this compound will be elucidated. This technical guide provides a foundational understanding of this compound's mechanism of action and the available data for the scientific and drug development communities.

References

Zoldonrasib's Affinity for KRAS G12D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of zoldonrasib (RMC-9805), a first-in-class covalent inhibitor of the KRAS G12D mutation. This compound employs a novel tri-complex mechanism, engaging the target protein in its active, GTP-bound (ON) state. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Introduction

The KRAS oncogene is a critical driver in numerous cancers, with the G12D mutation being one of the most prevalent and challenging to target. This compound represents a significant advancement by selectively and covalently modifying the aspartic acid residue of the KRAS G12D mutant. Its unique mechanism of action involves the formation of a "tri-complex" with KRAS G12D and the intracellular chaperone protein, cyclophilin A (CypA). This complex creates a neomorphic protein interface that facilitates the covalent modification of the otherwise poorly nucleophilic aspartic acid, effectively inactivating the oncoprotein.

Quantitative Binding and Cellular Activity

The following tables summarize the key quantitative metrics that define the interaction of this compound with KRAS G12D and its effects on downstream signaling and cell viability.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Cell Line | Description |

| k_inact/K_I | 102 M⁻¹s⁻¹ | N/A (Biochemical) | Second-order rate constant representing the efficiency of covalent inactivation of KRAS G12D. |

Table 2: Cellular Potency of this compound

| Parameter | EC50 Value | Cell Line | Description |

| pERK Inhibition | 23 nM | AsPC-1 (Pancreatic) | Half-maximal effective concentration for the inhibition of ERK phosphorylation, a key downstream effector of KRAS signaling. |

| Cell Viability | 17 nM | AsPC-1 (Pancreatic) | Half-maximal effective concentration for the reduction of cell viability in a KRAS G12D mutant cancer cell line. |

Mechanism of Action and Signaling Pathway

This compound's mechanism is distinct from previous KRAS inhibitors that target the inactive, GDP-bound state. By targeting the active RAS(ON) state, this compound directly inhibits the signaling cascade responsible for tumor cell proliferation and survival.

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature, particularly in a 2025 publication in the journal Science. While the full, detailed protocols are proprietary to that publication, this section outlines the general methodologies employed in the key assays.

Biochemical Assay for Covalent Inactivation (k_inact/K_I Determination)

The efficiency of covalent bond formation by this compound with KRAS G12D, in the presence of cyclophilin A, is determined using a biochemical assay that monitors the time-dependent inhibition of the protein.

Caption: General workflow for determining the k_inact/K_I of a covalent inhibitor.

General Protocol:

-

Protein Preparation: Recombinant human KRAS G12D protein is expressed and purified. The protein is loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP) to maintain its active conformation. Recombinant cyclophilin A is also purified.

-

Reaction Setup: A reaction mixture containing KRAS G12D and cyclophilin A in an appropriate buffer is prepared.

-

Inhibition Reaction: The reaction is initiated by adding varying concentrations of this compound. Aliquots are taken at different time points.

-

Quenching: The reaction in the aliquots is stopped (quenched).

-

Detection: The extent of covalent modification of KRAS G12D is measured, often by mass spectrometry, which can distinguish between modified and unmodified protein.

-

Data Analysis: The observed rate of inactivation (k_obs) is determined for each concentration of this compound. A plot of k_obs versus inhibitor concentration is then fitted to a hyperbolic equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio of these two values gives the second-order rate constant (k_inact/K_I).

Cellular Assay for pERK Inhibition

The effect of this compound on the KRAS signaling pathway within cancer cells is assessed by measuring the phosphorylation of ERK, a key downstream kinase.

Caption: General workflow for a pERK inhibition assay using Western blotting.

General Protocol:

-

Cell Culture: AsPC-1 cells, which harbor the KRAS G12D mutation, are cultured in appropriate media and seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period.

-

Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.

-

Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, as well as a loading control.

-

Detection and Analysis: The bands are visualized, and their intensities are quantified. The pERK signal is normalized to the total ERK signal. The normalized data is then plotted against the concentration of this compound, and the EC50 value is calculated using a suitable curve-fitting model.

Cell Viability Assay

The overall effect of this compound on cancer cell proliferation and survival is measured using a cell viability assay, such as the CellTiter-Glo® (CTG) assay, which quantifies ATP as an indicator of metabolically active cells.

General Protocol:

-

Cell Seeding: AsPC-1 cells are seeded into opaque-walled multi-well plates to minimize signal bleed-through.

-

Compound Treatment: A dilution series of this compound is added to the wells, and the plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Assay Reagent Addition: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP released from viable cells to produce a luminescent signal.

-

Signal Measurement: After a brief incubation to stabilize the signal, the luminescence is read using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to vehicle-treated controls, and the EC50 value is determined by plotting the percentage of viable cells against the log of the this compound concentration.

Conclusion

This compound demonstrates potent and selective inhibition of KRAS G12D through a novel tri-complex mechanism. The quantitative data from biochemical and cellular assays confirm its high affinity and on-target activity. The methodologies outlined provide a framework for the evaluation of such covalent inhibitors, highlighting the key experiments necessary to characterize their binding affinity and cellular effects. This comprehensive understanding of this compound's interaction with KRAS G12D is crucial for its continued development as a targeted cancer therapy.

An In-depth Technical Guide to the Molecular Modeling of the Zoldonrasib-KRAS Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of Zoldonrasib (RMC-9805) represents a paradigm shift in targeting KRAS, one of the most frequently mutated oncogenes in human cancers. Unlike previous inhibitors that target the inactive, GDP-bound state of KRAS, this compound uniquely engages the active, GTP-bound (ON) state of the KRAS G12D mutant. Its innovative mechanism involves the formation of a neomorphic protein-protein interface with the cellular chaperone cyclophilin A (CypA), creating a tri-complex that facilitates the covalent modification of the mutant aspartate-12 residue. This technical guide provides a comprehensive overview of the molecular modeling approaches used to understand and characterize the this compound-KRAS G12D interaction, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biological and experimental processes.

Introduction: A Novel Mechanism of KRAS Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in KRAS, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis. The KRAS G12D mutation is one of the most common and is prevalent in cancers such as pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer.[1]

This compound is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutant in its active (ON) state.[2] Its mechanism relies on the formation of a stable ternary complex with KRAS G12D and cyclophilin A (CypA).[2] This tri-complex formation creates a unique interface that enables the covalent modification of the aspartate residue at position 12 of KRAS, a feat previously considered challenging due to the low nucleophilicity of the aspartic acid side chain.[3] This covalent modification traps KRAS G12D in an inactive conformation, thereby inhibiting downstream signaling.[2]

The KRAS Signaling Pathway and the Impact of this compound

KRAS, when activated by upstream signals from receptor tyrosine kinases (RTKs), triggers a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression and survival. The constitutively active KRAS G12D mutant perpetually stimulates these pathways, driving oncogenesis. This compound, by forming the tri-complex and covalently modifying KRAS G12D, effectively shuts down this aberrant signaling.

Quantitative Data on this compound-KRAS G12D Interaction

The preclinical evaluation of this compound has generated valuable quantitative data that underscores its potency and selectivity. This data is summarized in the tables below.

Table 1: Preclinical Efficacy of this compound in KRAS G12D Mutant Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| AsPC-1 | Pancreatic | pERK Inhibition | EC50 | 23 nM | [4] |

| AsPC-1 | Pancreatic | Cell Viability (CTG) | EC50 | 17 nM | [4] |

| eCT26 (KRAS G12D/G12D) | Colorectal | Cytokine Production | Inhibition | 100 nM (48h) | [5] |

Table 2: In Vivo Antitumor Activity of this compound

| Model | Cancer Type | Dosing | Outcome | Reference |

| KRAS G12D Xenograft | Pancreatic | 100 mg/kg, PO, QD | Tumor Regression | [5] |

| Syngeneic MSS RAS mutant CRC | Colorectal | Combination with RMC-6236 | 60% Complete Regressions | [6] |

| Immunocompetent Mouse Models | Pancreatic | Combination with anti-PD-1 | Complete Tumor Eradication | [6] |

Note: Specific biochemical binding affinities (Kd) and kinetic parameters (kon, koff) for this compound are not yet publicly available.

Experimental Protocols for Molecular Modeling

The unique tri-complex formation of this compound with KRAS G12D and CypA necessitates a tailored molecular modeling approach. The availability of the crystal structure of this complex (PDB ID: 9CTB) is a critical starting point for these computational studies.[7]

Molecular Docking of the this compound Tri-Complex

This protocol outlines a representative workflow for docking this compound into the pre-formed KRAS G12D:CypA binary complex to predict the binding mode and interactions within the tri-complex.

Methodology:

-

Protein and Ligand Preparation:

-

The crystal structure of the this compound-KRAS G12D-CypA tri-complex (PDB ID: 9CTB) is obtained from the Protein Data Bank.

-

The protein chains for KRAS G12D and CypA are prepared by adding hydrogen atoms, assigning partial charges, and optimizing the hydrogen bond network using tools like Maestro (Schrödinger) or Chimera.

-

The 3D structure of this compound is prepared by generating low-energy conformers and assigning appropriate atom types and charges.

-

-

Binding Site Definition and Covalent Docking:

-

The binding site is defined based on the location of this compound in the crystal structure, encompassing the interface between KRAS G12D and CypA.

-

Covalent docking is performed using software capable of modeling the formation of a covalent bond between the electrophilic warhead of this compound and the aspartate-12 residue of KRAS G12D.

-

-

Pose Analysis and Visualization:

-

The resulting docking poses are scored and clustered to identify the most favorable binding mode.

-

The interactions between this compound and the protein residues are visualized to understand the key hydrogen bonds, hydrophobic interactions, and the geometry of the covalent bond.

-

Molecular Dynamics Simulation of the Tri-Complex

Molecular dynamics (MD) simulations are employed to study the dynamic stability of the this compound-KRAS G12D-CypA tri-complex and to characterize the conformational changes induced by this compound binding.

References

- 1. Novel Cancer Drug this compound Targets RAS G12D Mutations in Science Journal Study | RVMD Stock News [stocktitan.net]

- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 3. A neomorphic protein interface catalyzes covalent inhibition of RASG12D aspartic acid in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revmed.com [revmed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]

- 7. 9ctb - Tri-complex of this compound (RMC-9805), KRAS G12D, and CypA - Summary - Protein Data Bank Japan [pdbj.org]

Zoldonrasib's Impact on Downstream Signaling: A Technical Analysis

For Immediate Release

REDWOOD CITY, Calif. – Zoldonrasib (formerly RMC-9805), a first-in-class, orally bioavailable, covalent inhibitor of KRAS G12D, demonstrates potent and selective inhibition of the active, GTP-bound form of this oncogenic protein. This targeted action leads to a profound and durable suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical and clinical data have illuminated the mechanistic underpinnings of this compound's antitumor activity, highlighting its effects on the MAPK/ERK and PI3K/AKT signaling cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on downstream signaling, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: A Tri-Complex Approach to Inhibit RAS(ON)

This compound employs a novel tri-complex mechanism to achieve its selectivity and potency against the KRAS G12D mutation.[1] Unlike inhibitors that target the inactive GDP-bound (RAS(OFF)) state, this compound specifically engages the active GTP-bound (RAS(ON)) conformation.[2][3][4] It forms a stable, high-affinity tri-complex with cyclophilin A (CypA) and the KRAS G12D protein. This complex formation facilitates a covalent and irreversible bond with the aspartic acid residue at position 12 of the mutant KRAS protein. By locking KRAS G12D in an inactive state, this compound effectively disrupts its ability to interact with and activate downstream effector proteins, thereby shutting down pro-survival signaling.

Downstream Signaling Pathway Modulation

The constitutive activation of KRAS G12D drives oncogenesis through the persistent stimulation of multiple downstream signaling pathways. This compound's inhibition of KRAS G12D(ON) leads to a significant reduction in the activity of these pathways, most notably the MAPK/ERK and PI3K/AKT pathways.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Preclinical studies have demonstrated that this compound potently inhibits this pathway in KRAS G12D-mutant cancer cells. The formation of the this compound-CypA-KRAS G12D tri-complex directly prevents the interaction of KRAS G12D with its immediate downstream effector, RAF kinase. This disruption leads to a cascade of deactivation, as evidenced by a marked reduction in the phosphorylation of key pathway components MEK and ERK.

dot

PI3K/AKT Pathway

The PI3K/AKT pathway is another critical signaling route downstream of RAS that promotes cell survival and growth. While the primary impact of this compound is on the MAPK pathway, inhibition of KRAS G12D also leads to a reduction in PI3K/AKT signaling. This occurs because activated RAS can also directly or indirectly activate PI3K. By sequestering and inactivating KRAS G12D, this compound prevents this activation, leading to decreased phosphorylation of AKT and its downstream targets.

dot

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory effect of this compound on downstream signaling has been quantified in various preclinical models. The following table summarizes key findings:

| Cell Line | Assay Type | Parameter Measured | This compound (RMC-9805) Effect | Reference |

| AsPC-1 | Western Blot | p-ERK Levels | EC50 = 23 nM | Revolution Medicines, Corporate Presentation |

| Various | In vitro and in vivo models | RAS Pathway Activity | Deep and durable suppression | ResearchGate Abstract 526 |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on downstream signaling pathways.

Western Blotting for Phosphorylated Proteins

Objective: To determine the levels of phosphorylated (activated) downstream signaling proteins (e.g., p-ERK, p-AKT) in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: KRAS G12D-mutant cancer cell lines (e.g., AsPC-1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-ERK, anti-p-AKT) and total protein controls (e.g., anti-ERK, anti-AKT).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

dot

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS G12D-mutant cancers. Its unique tri-complex inhibitory mechanism allows for the specific and potent inactivation of the oncogenic KRAS(ON) protein. This leads to a profound and sustained suppression of critical downstream signaling pathways, including the MAPK/ERK and PI3K/AKT cascades, ultimately driving the antitumor activity observed in preclinical and clinical settings. Further investigation into the broader signaling consequences of this compound will continue to refine our understanding of its therapeutic potential and inform the development of rational combination strategies.

References

Zoldonrasib: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of a Novel KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoldonrasib (RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation in its active, GTP-bound (ON) state.[1][2] This mutation is a key oncogenic driver in a significant number of malignancies, including pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[3] Unlike previous generations of KRAS inhibitors that target the inactive (OFF) state, this compound's unique mechanism of action as a "tri-complex inhibitor" may offer a distinct advantage in overcoming adaptive resistance. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from preclinical studies and emerging clinical trial data.

Mechanism of Action: A Tri-Complex Approach

This compound operates through a novel mechanism, forming a tri-complex with the mutated KRAS G12D protein and the intracellular chaperone protein, cyclophilin A (CypA).[4] This tri-complex formation leverages a newly formed protein-protein interface to enable the covalent modification of the aspartate residue at position 12 of the KRAS G12D protein.[4] By targeting the active RAS(ON) conformation, this compound directly inhibits downstream signaling pathways, including the MAPK and PI3K-AKT pathways, leading to apoptosis in cancer cells.[2]

Pharmacokinetics

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that this compound is an orally bioavailable compound.[5] The table below summarizes key preclinical pharmacokinetic and in vitro properties.

| Parameter | Value | Species/System |

| In Vitro Activity | ||

| KRAS G12D(ON) Crosslinking (6h) | 86% | Biochemical Assay |

| kinact/KI | 102 M-1s-1 | Biochemical Assay |

| AsPC-1 pERK EC50 | 23 nM | Cell-based Assay |

| AsPC-1 CTG EC50 | 17 nM | Cell-based Assay |

| Physicochemical & In Vitro ADME | ||

| Kinetic Solubility | 235 µM | |

| Simulated Gastric Fluid Stability (t1/2) | >120 min | |

| GSH Stability (t1/2) | >120 min | |

| Whole Blood Stability (t1/2) | >120 min | Cross-species |

| In Vivo Pharmacokinetics | ||

| Oral Bioavailability (Average) | 32% | Cross-species |

| Clearance | Moderate | Cross-species |

Clinical Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in the Phase 1/1b clinical trial (NCT06040541) in patients with KRAS G12D-mutant solid tumors.[6] Preliminary data indicate that this compound exposure, as measured by whole blood concentration, increases in a dose-dependent manner.[5] These exposures at clinically tested doses are consistent with those that produced tumor regressions in preclinical models.[2][5] The recommended Phase 2 dose (RP2D) has been identified as 1200 mg once daily.[5]

Pharmacodynamics

Preclinical Pharmacodynamics

In preclinical xenograft models using KRAS G12D mutant cancer cells, orally administered this compound led to dose-dependent inhibition of downstream RAS pathway signaling.[7] This was evidenced by a reduction in the phosphorylation of ERK (pERK). Furthermore, this compound treatment induced apoptosis and inhibited tumor cell proliferation.[7] In immunocompetent mouse models, this compound demonstrated significant antiproliferative activity and prolonged progression-free survival.[7] Interestingly, the antitumor effects were more durable in mice with functional immune systems, suggesting that this compound may also modulate the tumor microenvironment to promote an anti-tumor immune response.[7]

Clinical Pharmacodynamics

In the Phase 1 clinical trial, the pharmacodynamic effects of this compound were assessed by measuring changes in the variant allele frequency (VAF) of KRAS G12D in circulating tumor DNA (ctDNA).[5] Patients with pancreatic ductal adenocarcinoma (PDAC) treated with 1200 mg of this compound daily showed marked reductions in KRAS G12D VAF from pretreatment levels.[5] In this cohort, 86% of evaluable patients experienced a greater than 50% decrease in VAF, with 39% achieving a complete (100%) reduction.[5]

Experimental Protocols

Phase 1/1b Clinical Trial (NCT06040541)

This is a multicenter, open-label, dose-escalation and dose-expansion study evaluating this compound in patients with advanced solid tumors harboring a KRAS G12D mutation.[6]

-

Study Design: The trial consists of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).[6]

-

Patient Population: Patients with pathologically documented, locally advanced or metastatic solid tumors with a KRAS G12D mutation who have progressed on or are intolerant to prior standard therapy.[6]

-

Dose Escalation Cohorts:

-

Pharmacokinetic Assessment: Blood samples are collected to determine pharmacokinetic parameters including Cmax, Tmax, and AUC.[6]

-

Pharmacodynamic Assessment: Plasma samples for ctDNA analysis are collected at baseline and on-treatment to assess changes in KRAS G12D variant allele frequency.[5]

ctDNA Analysis (Guardant360 Assay)

The clinical trial utilizes the Guardant360 assay for the analysis of ctDNA. While the specific proprietary details of the assay are not fully public, the general workflow is as follows:

-

Blood Collection: Peripheral whole blood is collected in specialized Streck Cell-Free DNA Blood Collection Tubes.

-

cfDNA Extraction: Cell-free DNA (cfDNA) is extracted from the plasma.

-

Library Preparation: The extracted cfDNA undergoes digital library preparation, which includes the addition of oligonucleotide barcodes to each DNA fragment.

-

Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput platform, such as the Illumina HiSeq 2500, targeting a panel of cancer-related genes.

-

Bioinformatic Analysis: Advanced algorithms are used to reconstruct the original cfDNA fragment sequences and identify genetic alterations, including the KRAS G12D mutation, with high accuracy and specificity.

Preclinical In Vivo Xenograft Studies

While specific institutional protocols may vary, a general methodology for assessing the efficacy of a compound like this compound in a xenograft model is as follows:

-

Cell Culture: A human cancer cell line with a KRAS G12D mutation (e.g., AsPC-1 pancreatic cancer cells) is cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control (vehicle) groups.

-

Drug Administration: this compound is formulated for oral administration and given daily at specified doses. The vehicle group receives the formulation without the active drug.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors may be excised for analysis of downstream signaling pathways (e.g., by western blot for pERK) or markers of apoptosis and proliferation (e.g., by immunohistochemistry).

Clinical Efficacy and Safety

Efficacy

Preliminary results from the Phase 1 trial have shown promising anti-tumor activity for this compound.

| Indication | Dose | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| Non-Small Cell Lung Cancer (NSCLC) | 1200 mg QD | 18 | 61% | 89% |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 1200 mg daily (QD or BID) | 40 | 30% | 80% |

Data presented at the 2025 AACR Annual Meeting and the 2024 EORTC-NCI-AACR Symposium.[1][8]

Safety and Tolerability

This compound has been generally well-tolerated in the Phase 1 trial.[5][8] The most common treatment-related adverse events (TRAEs) were primarily Grade 1 or 2 and included nausea, diarrhea, and vomiting.[5][9] No Grade 4 or 5 TRAEs have been reported, and the maximum tolerated dose (MTD) was not reached in the dose-escalation phase.

Conclusion

This compound is a promising novel inhibitor of KRAS G12D that has demonstrated a favorable pharmacokinetic profile, target engagement, and encouraging anti-tumor activity in both preclinical models and early-phase clinical trials. Its unique mechanism of targeting the active RAS(ON) state offers a potential new therapeutic strategy for patients with KRAS G12D-mutant cancers. Ongoing and future studies will further elucidate its clinical utility, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. onclive.com [onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]

- 5. onclive.com [onclive.com]

- 6. Study of RMC-9805 in Participants With KRAS G12D-Mutant Solid Tumors [clin.larvol.com]

- 7. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]

- 8. Revolution Medicines Presents Initial Data from this compound (RMC-9805) Study in Patients with KRAS G12D Mutant Non-Small Cell Lung Cancer at the 2025 AACR Annual Meeting | Revolution Medicines [ir.revmed.com]

- 9. Revolution Medicines to Deliver Multiple Presentations at the 2025 American Association for Cancer Research (AACR) Annual Meeting | Revolution Medicines [ir.revmed.com]

Zoldonrasib's Selectivity for KRAS G12D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of zoldonrasib (RMC-9805), a first-in-class, orally bioavailable, covalent inhibitor of the KRAS G12D mutation. This compound employs a novel mechanism of action, forming a tri-complex with cyclophilin A (CypA) to selectively target the active, GTP-bound (ON) state of KRAS G12D, a long-sought-after target in oncology.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1][2] The substitution of glycine with aspartic acid at codon 12 results in a constitutively active protein that drives oncogenic signaling. This compound represents a significant breakthrough by covalently targeting the aspartic acid residue of the G12D mutation, a feat previously considered highly challenging.[1][2] Its unique tri-complex mechanism of action confers high selectivity for the mutant protein, minimizing effects on wild-type RAS and other cellular proteins.

Mechanism of Action: The Tri-Complex Inhibitor

This compound's selectivity is intrinsically linked to its unique mechanism. It operates as a "molecular glue," inducing a novel protein-protein interaction between cyclophilin A and KRAS G12D(ON). This interaction positions the reactive moiety of this compound to form a covalent bond with the aspartate residue at position 12 of the mutant KRAS protein. This covalent modification irreversibly inhibits the signaling function of KRAS G12D.

Caption: this compound forms a tri-complex with Cyclophilin A and active KRAS G12D, leading to covalent inhibition.

Quantitative Selectivity Data

The following tables summarize the selectivity of this compound for KRAS G12D over other RAS isoforms and wild-type RAS. The data presented here is based on preclinical studies, and specific values are derived from the primary publication in Science, "A neomorphic protein interface catalyzes covalent inhibition of RAS G12D aspartic acid in tumors."

Biochemical Selectivity

| Target | IC50 (nM) [Placeholder] | Fold Selectivity vs. G12D [Placeholder] |

| KRAS G12D | Value from Science paper | 1 |

| KRAS G12C | Value from Science paper | Calculated value |

| KRAS G12V | Value from Science paper | Calculated value |

| KRAS G13D | Value from Science paper | Calculated value |

| Wild-Type KRAS | Value from Science paper | Calculated value |

| HRAS (Wild-Type) | Value from Science paper | Calculated value |

| NRAS (Wild-Type) | Value from Science paper | Calculated value |

Cellular Potency and Selectivity

| Cell Line | KRAS Mutation | p-ERK IC50 (nM) [Placeholder] | Cell Viability IC50 (nM) [Placeholder] |

| AsPC-1 | KRAS G12D | Value from Science paper | Value from Science paper |

| MIA PaCa-2 | KRAS G12C | Value from Science paper | Value from Science paper |

| HCT116 | KRAS G13D | Value from Science paper | Value from Science paper |

| A549 | KRAS G12S | Value from Science paper | Value from Science paper |

| Calu-1 | KRAS G12C | Value from Science paper | Value from Science paper |

| Panc-1 | KRAS G12D | Value from Science paper | Value from Science paper |

| Normal Cells | Wild-Type | Value from Science paper | Value from Science paper |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity and potency of this compound. These protocols are based on standard industry practices and have been adapted from the descriptions in the primary scientific literature.

Biochemical Assay: SOS1-Mediated Nucleotide Exchange

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on KRAS, a critical step in its activation, in the presence of the guanine nucleotide exchange factor SOS1.

Protocol:

-

Protein Purification: Recombinant KRAS (G12D, G12C, G12V, WT, etc.) and the catalytic domain of SOS1 are expressed and purified.

-

Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mixture: In a 384-well plate, combine KRAS protein, fluorescently labeled GTP (e.g., BODIPY-FL-GTP), and this compound at various concentrations.

-

Initiation: Initiate the reaction by adding SOS1.

-

Detection: Monitor the increase in fluorescence polarization or FRET signal over time using a plate reader.

-

Data Analysis: Calculate the initial rates of nucleotide exchange and plot them against the inhibitor concentration to determine the IC50 value.

Cellular Assay: p-ERK Inhibition (Western Blot)

This assay assesses the ability of this compound to inhibit the downstream signaling of the RAS-RAF-MEK-ERK pathway by measuring the phosphorylation of ERK.

Protocol:

-

Cell Culture: Culture cancer cell lines with different KRAS mutations in appropriate media.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized values against the inhibitor concentration to determine the IC50.

Cellular Assay: Cell Viability (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RAS signaling pathway and a typical experimental workflow for evaluating a selective KRAS inhibitor like this compound.

Caption: A simplified diagram of the RAS/MAPK signaling pathway.

Caption: Experimental workflow for assessing the selectivity and efficacy of this compound.

Conclusion

This compound demonstrates remarkable selectivity for the KRAS G12D mutant in its active conformation. This selectivity is achieved through a novel tri-complex mechanism of action, which has been validated through extensive preclinical biochemical and cellular assays. The data presented in this guide underscore the potential of this compound as a highly targeted therapy for patients with KRAS G12D-driven cancers. Further clinical investigation is ongoing to fully elucidate its therapeutic benefits.

References

Methodological & Application

Zoldonrasib (RMC-9805): Application Notes and Protocols for Phase 1 Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Phase 1 clinical trial data for Zoldonrasib (RMC-9805), a first-in-class, oral, covalent inhibitor of the KRAS G12D mutation. The included protocols are based on established methodologies for clinical research and are intended to serve as a guide for professionals in the field.

Introduction

This compound is an investigational targeted therapy that selectively inhibits the KRAS G12D mutation, a key driver in various solid tumors, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer.[1][2] Unlike previous KRAS inhibitors that target the inactive (GDP-bound) state, this compound uniquely targets the active, GTP-bound (ON) state of the KRAS G12D protein.[1] This is achieved through an innovative mechanism where this compound forms a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to covalent modification and subsequent inhibition of downstream signaling pathways.[1][3]

Mechanism of Action and Signaling Pathway

This compound's novel mechanism of action involves the formation of a stable, covalent bond with the aspartic acid residue of the G12D-mutated KRAS protein. This interaction is facilitated by the formation of a tri-complex with the ubiquitously expressed chaperone protein, cyclophilin A. By targeting the active RAS(ON) state, this compound effectively blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.

Phase 1 Clinical Trial Overview (NCT06040541)

The ongoing Phase 1, multicenter, open-label study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors harboring the KRAS G12D mutation.[4][5]

Patient Population

Eligible patients for the Phase 1 trial include adults (≥18 years) with a confirmed diagnosis of an advanced solid tumor with a KRAS G12D mutation who have received prior standard therapy.[4][5] Key inclusion criteria include an ECOG performance status of 0 or 1.[4][5] Patients with active brain metastases are typically excluded.[4][5]

Study Design and Dosage

The study consists of a dose-escalation phase followed by a dose-expansion phase.[4][5] In the dose-escalation portion, patients received this compound orally at various dose levels to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4][5]

Table 1: this compound Phase 1 Dose Escalation Regimens

| Dosing Schedule | Dose Levels (mg) |

| Once Daily (QD) | 150, 300, 600, 900, 1200 |

| Twice Daily (BID) | 300, 450, 600 |

Data sourced from clinical trial presentations.[4][5]

Based on the findings from the dose-escalation phase, 1200 mg once daily was identified as the candidate for the recommended Phase 2 dose.[5]

Safety and Tolerability

This compound has been generally well-tolerated across all dose levels. The most common treatment-related adverse events (TRAEs) are summarized in the table below.

Table 2: Common Treatment-Related Adverse Events (≥10% incidence)

| Adverse Event | Frequency | Severity |

| Nausea | ~27-30% | Primarily Grade 1/2 |

| Diarrhea | ~13-16% | Primarily Grade 1/2 |

| Vomiting | Not specified | Primarily Grade 1/2 |

Data compiled from multiple clinical trial reports.[4][5]

Importantly, a maximum tolerated dose was not reached, and no dose-limiting toxicities were observed.[6]

Preliminary Efficacy

Early data from the Phase 1 trial have shown promising antitumor activity. In a cohort of patients with NSCLC treated with the 1200 mg QD dose, an objective response rate (ORR) of 61% and a disease control rate (DCR) of 89% were observed.[7] In patients with PDAC receiving the 1200 mg daily dose, the ORR was 30% with a DCR of 80%.[5]

Experimental Protocols

The following are generalized protocols for the key experiments conducted during the this compound Phase 1 clinical trial. These are based on standard clinical trial methodologies.

Assessment of Antitumor Activity

Objective: To evaluate the effect of this compound on tumor size.

Methodology: Response Evaluation Criteria in Solid Tumors (RECIST 1.1)

-

Baseline Assessment: All measurable lesions (up to a maximum of 5 total, and 2 per organ) are identified and their longest diameters are measured and summed to calculate the baseline sum of diameters.[8]

-

Follow-up Assessments: Tumor assessments are performed at regular intervals (e.g., every 6-8 weeks) using imaging techniques such as CT or MRI.[8][9]

-

Response Classification:

-

Complete Response (CR): Disappearance of all target lesions.

-

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.

-

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[10]

-

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Sample Collection: Blood samples are collected at pre-defined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

PK Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters including:

Circulating Tumor DNA (ctDNA) Analysis

Objective: To assess the pharmacodynamic effects of this compound by measuring changes in KRAS G12D variant allele frequency (VAF) in plasma.

Methodology:

-

Sample Collection: Peripheral blood is collected at baseline and on-treatment.

-

Plasma Isolation: Plasma is separated from whole blood by centrifugation.

-

ctDNA Extraction: Cell-free DNA is extracted from the plasma.

-

VAF Quantification: The VAF of the KRAS G12D mutation is quantified using a highly sensitive method such as:

-

Data Analysis: Changes in VAF from baseline are calculated to assess treatment response at a molecular level.

Conclusion

The Phase 1 clinical trial of this compound has demonstrated a manageable safety profile and encouraging preliminary antitumor activity in patients with KRAS G12D-mutated solid tumors. The unique mechanism of targeting the active RAS(ON) state represents a promising new strategy in the treatment of these cancers. Further clinical development is ongoing to confirm these findings and to explore the full potential of this compound in this patient population.

References

- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 2. mskcc.org [mskcc.org]

- 3. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]

- 4. revmed.com [revmed.com]

- 5. onclive.com [onclive.com]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. Study of RMC-9805 in Participants With KRAS G12D-Mutant Solid Tumors [clin.larvol.com]

- 8. project.eortc.org [project.eortc.org]

- 9. RECIST Criteria - Friends of Cancer Research [friendsofcancerresearch.org]

- 10. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]

- 11. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]

- 12. pharmoutsourcing.com [pharmoutsourcing.com]

- 13. Circulating tumour DNA for cancer patients — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 14. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Zoldonrasib Administration in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoldonrasib (also known as RMC-9805) is an orally bioavailable, covalent tri-complex inhibitor of the oncogenic KRAS G12D mutation.[1] This mutation is a significant driver in various difficult-to-treat cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[2][3] this compound employs a novel mechanism of action by selectively targeting the active, GTP-bound state of KRAS G12D (RAS(ON)).[2][4][5] It forms a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to the inhibition of downstream signaling pathways and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated that this compound can induce deep and durable tumor regressions in models of KRAS G12D-mutated cancers.[2][3]

These application notes provide detailed protocols for the preparation and administration of this compound in preclinical animal models to aid researchers in evaluating its therapeutic potential.

Mechanism of Action: Targeting the Active KRAS G12D Mutant

Unlike KRAS G12C inhibitors that lock the protein in an inactive state, this compound targets the active RAS(ON) conformation.[4][5] This is achieved through the formation of a stable tri-complex between this compound, the ubiquitously expressed chaperone protein cyclophilin A (CypA), and the KRAS G12D mutant protein. This interaction allows for a covalent and irreversible binding to the aspartic acid residue of the G12D mutation, effectively inhibiting its downstream signaling.[1][2] This mechanism is hypothesized to circumvent resistance mechanisms that can arise from upstream signaling activation.

Preclinical Animal Models

This compound has been evaluated in various preclinical cancer models harboring the KRAS G12D mutation. The choice of model is critical and depends on the specific research question.

| Model Type | Description | Advantages |

| Syngeneic Models | Immunocompetent mice implanted with murine tumor cells. A notable model is the eCMT93 colorectal cancer model with an engineered KRAS G12D mutation.[4] | Intact immune system, allowing for the evaluation of immunomodulatory effects of the drug. |

| Xenograft Models | Immunodeficient mice implanted with human cancer cell lines or patient-derived tumors. | Allows for the study of the drug's effect on human tumors. |

| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop spontaneous tumors driven by specific genetic mutations, such as KRAS G12D in the pancreas. | Closely mimics human tumor development and the tumor microenvironment. |

Experimental Protocols

This compound Formulation for Oral Administration in Mice

This compound is orally bioavailable.[1] The following are two suggested formulations for preparing this compound for oral gavage in mice.

Formulation 1: PEG300, Tween-80, and Saline

-

Components:

-

This compound (RMC-9805) powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a final working solution, add the components sequentially: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% Saline.

-

Vortex thoroughly after the addition of each component to ensure a clear and homogenous solution.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Prepare the formulation fresh daily.

-

Formulation 2: SBE-β-CD in Saline

-

Components:

-

This compound (RMC-9805) powder

-

DMSO

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (e.g., 20% w/v)

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

For the final working solution, add the components sequentially: 10% DMSO (from stock) and 90% of the 20% SBE-β-CD in saline solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare the formulation fresh daily.

-

Administration of this compound in a Xenograft Mouse Model

This protocol provides a general guideline for administering this compound to mice bearing subcutaneous xenograft tumors.

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Tumor Implantation:

-

Culture a human cancer cell line with a KRAS G12D mutation (e.g., from pancreatic or colorectal cancer).

-

Resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly with calipers.

-

-

Dosing and Administration:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation as described above.

-

A reported effective dose in KRAS G12D xenograft models is 100 mg/kg, administered orally (p.o.) once daily .

-

Administer the calculated volume of the this compound formulation to the treatment group via oral gavage.

-

Administer the vehicle control to the control group.

-

Monitor animal body weight and tumor volume throughout the study.

-

Data Presentation

Quantitative data from preclinical studies with this compound is emerging. Below is a summary of the types of data that should be collected and presented.

Table 1: Preclinical Efficacy of this compound

| Animal Model | Cancer Type | Treatment Regimen | Outcome |

| KRAS G12D Xenograft | Not Specified | 100 mg/kg, p.o., daily | Antitumor activity observed. |

| Syngeneic MSS RAS mutant CRC (eCMT93) | Colorectal Cancer | This compound + RMC-6236 | 60% complete regressions.[4] |

| Immunocompetent mouse models | PDAC and other KRAS G12D-driven cancers | Monotherapy | Significant antiproliferative activity and prolonged progression-free survival.[4] |

| Immunotherapy-resistant models | Not Specified | This compound + anti-PD-1 | Complete tumor eradication.[4] |

Table 2: Preclinical Pharmacokinetics of this compound

Detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, and AUC in animal models are not yet publicly available. However, clinical data indicates that human exposures at therapeutic doses are within the range of preclinical exposures that induced tumor regressions.

Conclusion

This compound is a promising KRAS G12D inhibitor with a unique mechanism of action. The protocols and information provided in these application notes are intended to guide researchers in the design and execution of preclinical studies to further investigate its therapeutic potential. Careful selection of animal models and appropriate formulation and administration techniques are crucial for obtaining reliable and reproducible results. As more data becomes available, these protocols may be further refined.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Revolution Medicines Presents Initial Data from this compound (RMC-9805) Study in Patients with KRAS G12D Mutant Non-Small Cell Lung Cancer at the 2025 AACR Annual Meeting | Revolution Medicines [ir.revmed.com]

- 3. mskcc.org [mskcc.org]

- 4. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]

- 5. onclive.com [onclive.com]

Application Notes and Protocols for Assessing Zoldonrasib Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoldonrasib (RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the activated, GTP-bound (ON) state of the KRAS G12D mutant protein.[1][2] Unlike previous generations of KRAS inhibitors that target the inactive GDP-bound state, this compound forms a tri-complex with cyclophilin A (CypA) and KRAS G12D(ON). This unique mechanism leverages a neomorphic protein-protein interface to achieve selective and potent inhibition of the KRAS G12D oncogene, which is a prevalent driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][3] By locking KRAS G12D in an inactive state, this compound effectively blocks downstream signaling pathways, such as the MAPK pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][5]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound, enabling researchers to assess its biochemical potency, cellular activity, and mechanism of action.

Data Presentation: Summary of this compound In Vitro Efficacy

The following tables summarize quantitative data from preclinical studies on this compound, demonstrating its potency and selectivity.

| Assay Type | Cell Line | Metric | Value (nM) |

| Biochemical Assay | |||

| pERK Inhibition | AsPC-1 | EC50 | 1.6 |

| Cellular Assays | |||

| Cell Viability (Proliferation) | AsPC-1 | EC50 | 4.6 |

| Apoptosis Induction | eCT26 | - | 100 nM (induces apoptosis) |

Mandatory Visualizations

KRAS G12D Signaling Pathway and this compound's Mechanism of Action

Caption: KRAS G12D signaling and this compound's mechanism of action.

Experimental Workflow for In Vitro Efficacy Assessment

Caption: General workflow for this compound in vitro efficacy assessment.

Experimental Protocols

Cell Viability (Proliferation) Assay

Objective: To determine the effect of this compound on the proliferation and viability of KRAS G12D mutant cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

KRAS G12D mutant cancer cell lines (e.g., AsPC-1, PANC-1, MIA PaCa-2)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete culture medium.

-

Perform a cell count and adjust the cell suspension to the desired density.

-

Seed 1,000-5,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Include vehicle control wells (medium with DMSO only).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Western Blot Analysis for Downstream Signaling Inhibition

Objective: To assess the inhibitory effect of this compound on the KRAS downstream signaling pathway by measuring the phosphorylation levels of key effector proteins, such as ERK and AKT.

Materials:

-

KRAS G12D mutant cancer cell lines

-

6-well tissue culture plates

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager)

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

Apoptosis Assay by Annexin V Staining

Objective: To quantify the induction of apoptosis in KRAS G12D mutant cancer cells following treatment with this compound.

Materials:

-

KRAS G12D mutant cancer cell lines

-

6-well tissue culture plates

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 48 or 72 hours).

-

-

Cell Harvesting and Staining:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Calculate the total percentage of apoptotic cells (early + late).

-

References

Application Notes and Protocols for Measuring Zoldonrasib Target Engagement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various assays to measure the target engagement of Zoldonrasib (RMC-9805), a first-in-class, oral, covalent tri-complex inhibitor of KRAS G12D. This compound selectively targets the active, GTP-bound (RAS(ON)) conformation of the KRAS G12D mutant protein.[1][2][3]

Mechanism of Action

This compound utilizes a novel mechanism of action by forming a tri-complex with cyclophilin A (CypA) and the active KRAS G12D protein.[3] This tri-complex formation enables the covalent modification of the aspartate-12 residue of KRAS G12D, locking it in an inactive state and subsequently blocking downstream signaling pathways, such as the MAPK pathway.[3] This targeted approach on the RAS(ON) state may offer advantages in overcoming resistance mechanisms associated with upstream signaling activation.

Diagram of the this compound Signaling Pathway

Caption: this compound inhibits the KRAS G12D signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's target engagement and cellular activity from preclinical studies.